5-Hydroxy Omeprazole Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Hydroxy Omeprazole Sodium Salt (HOS) is a salt form of the proton pump inhibitor omeprazole, which is widely used in the treatment of gastroesophageal reflux disease (GERD) and other gastric acid-related disorders. HOS is a white powder that is soluble in water and has a melting point of about 200°C. It is a commonly used laboratory reagent and has many applications in scientific research.

Applications De Recherche Scientifique

Gastrointestinal Disorders Treatment

5-Hydroxy Omeprazole Sodium Salt is a major metabolite of Omeprazole, a proton pump inhibitor (PPI) widely used to treat conditions like gastroesophageal reflux disease and peptic ulcers . It’s crucial in understanding the pharmacokinetics of Omeprazole and optimizing its therapeutic efficacy.

Pharmacokinetic Studies

Research has utilized 5-Hydroxy Omeprazole to study the pharmacokinetics of Omeprazole in various physiological conditions, such as different phases of the menstrual cycle . These studies help in understanding how drug metabolism varies with hormonal changes.

Cytochrome P450 Enzyme Activity

5-Hydroxy Omeprazole is formed by the cytochrome P450 (CYP) isoform CYP2C19 . Studying its formation helps in understanding the activity of this enzyme and its role in drug metabolism, which is vital for personalized medicine.

Drug Interaction Research

Since Omeprazole is metabolized by CYP2C19 to form 5-Hydroxy Omeprazole, it’s used in research to predict drug interactions involving this enzyme . This is important for avoiding adverse drug reactions.

Pharmacodynamic Modeling

5-Hydroxy Omeprazole Sodium Salt is used in physiologically based pharmacokinetic-pharmacodynamic (PBPK-PD) modeling to predict the pharmacodynamics of Omeprazole . This modeling helps in dose optimization and improving drug safety profiles.

Metabolic Pathway Elucidation

The study of 5-Hydroxy Omeprazole contributes to the elucidation of metabolic pathways involving Omeprazole and other related drugs . This knowledge is essential for developing new drugs and understanding their potential effects.

Mécanisme D'action

Target of Action

5-Hydroxy Omeprazole Sodium Salt is the main metabolite of Omeprazole . Omeprazole is a proton pump inhibitor (PPI) used to treat gastric acid-related disorders . The primary target of Omeprazole, and by extension, its metabolite 5-Hydroxy Omeprazole Sodium Salt, is the gastric proton pump (H+/K+ ATPase). This pump is responsible for the final step in the production of gastric acid.

Mode of Action

Omeprazole and its metabolites work by irreversibly blocking the H+/K+ ATPase enzyme system of the gastric parietal cell. This effectively inhibits the final transport of hydrogen ions (protons) into the gastric lumen, thereby reducing gastric acidity .

Biochemical Pathways

The action of 5-Hydroxy Omeprazole Sodium Salt affects the biochemical pathway of gastric acid production. By inhibiting the H+/K+ ATPase enzyme system, it prevents the over-secretion of gastric acid, which is a common problem in conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other similar disorders .

Pharmacokinetics

The pharmacokinetics of 5-Hydroxy Omeprazole Sodium Salt is closely related to that of its parent compound, Omeprazole. Omeprazole is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of Omeprazole and its metabolites can be influenced by genetic polymorphisms in CYP2C19 .

Result of Action

The result of the action of 5-Hydroxy Omeprazole Sodium Salt is a reduction in gastric acidity. This leads to the alleviation of symptoms associated with conditions like GERD and peptic ulcer disease. It also promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action of 5-Hydroxy Omeprazole Sodium Salt, like that of Omeprazole, can be influenced by various environmental factors. For instance, the absorption and metabolism of these compounds can be affected by the individual’s diet, lifestyle, and the presence of other medications. Furthermore, genetic factors such as polymorphisms in the CYP2C19 gene can also influence the drug’s efficacy and stability .

Propriétés

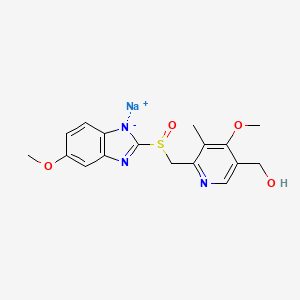

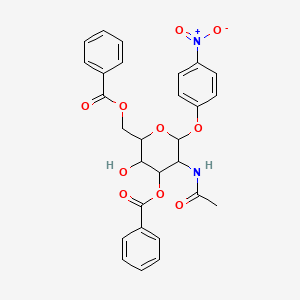

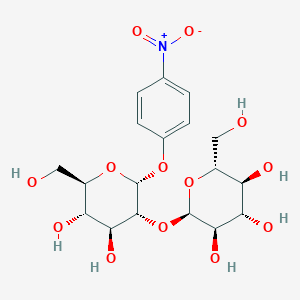

IUPAC Name |

sodium;[4-methoxy-6-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N3O4S.Na/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17;/h4-7,21H,8-9H2,1-3H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXRBEBEUHQJMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)CO)OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N3NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy Omeprazole Sodium Salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

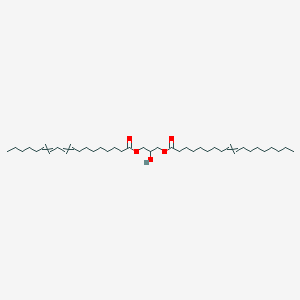

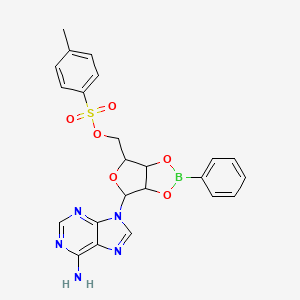

![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)